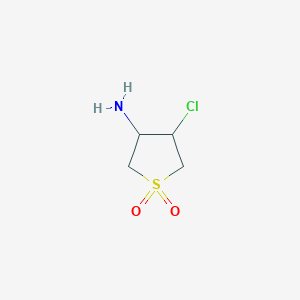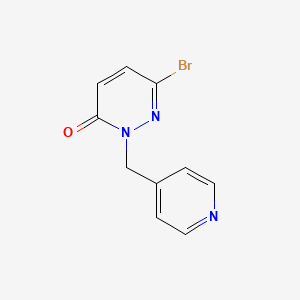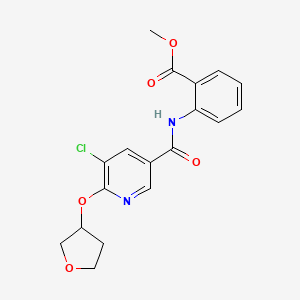
(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the one often involves relay catalytic cascade reactions and metal/organo relay catalysis. For example, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot mode by the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, utilizing a FeCl2/Et3N binary catalytic system. This method permits the introduction of substituents at the pyrrole nitrogen through a nucleophilic reaction, leading to compounds with potentially similar structures (Galenko et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to our focus can be analyzed and confirmed through methods like X-ray single crystal diffraction, which provides detailed insights into the arrangement of atoms and the overall geometry of the molecule. For instance, novel pyridine derivatives were synthesized and their structures confirmed using 1H NMR, MS, and X-ray single crystal diffraction (Feng, 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures include transformations under various conditions, such as in aqueous solutions of amine buffers. These reactions can be catalyzed by both general base and hydroxide-ion catalyses, revealing intricate mechanisms that lead to the formation of new structures (Sedlák et al., 2003).
Physical Properties Analysis
Physical properties such as crystalline structure and hydrogen bonding patterns can be elucidated using crystallographic methods. For example, compounds with thiazolyl and pyrrolidinyl groups have been shown to exhibit specific crystalline structures and hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties of compounds can be significantly influenced by their molecular structures. Studies involving DFT (Density Functional Theory) calculations can provide insights into the electronic structure, reactivity, and other chemical properties of the molecule. For example, the synthesis and characterization of novel heterocycles have involved DFT studies to explore their electronic structure and reactivity (Prasad et al., 2018).
Eigenschaften
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-14-17(26-19(20-14)22-8-3-4-9-22)18(24)21-10-5-15(6-11-21)23-12-7-16(13-23)25-2/h3-4,8-9,15-16H,5-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJRBAWGHLOFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)N4CCC(C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)


![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)
![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)


![2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B2493150.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2493153.png)
![N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2493154.png)


![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)